Cas no 488-38-0 (D-Glycero-D-talo-heptitol)

D-Glycero-D-talo-heptitol is a seven-carbon sugar alcohol belonging to the heptitol class, characterized by its unique stereochemical configuration. This compound is of interest in carbohydrate chemistry and biochemical research due to its structural properties, which make it a valuable intermediate in synthetic pathways. Its defined stereochemistry allows for precise applications in chiral synthesis and enzymatic studies. Additionally, D-Glycero-D-talo-heptitol exhibits potential utility in the development of specialty chemicals and pharmaceutical precursors. The compound’s stability and solubility in aqueous solutions further enhance its suitability for laboratory and industrial applications requiring controlled reactivity and high purity.
D-Glycero-D-talo-heptitol structure
D-Glycero-D-talo-heptitol structure
Product name:D-Glycero-D-talo-heptitol
CAS No:488-38-0
MF:C7H16O7
MW:212.197743415833
CID:329187
PubChem ID:441439

D-Glycero-D-talo-heptitol Chemical and Physical Properties

Names and Identifiers

    • D-glycero-D-manno-Heptitol
    • D-GLYCERO-D-TALO-HEPTITOL
    • volemitol
    • D-glycero-D-manno-Heptit
    • D-Glycero-D-taloheptit
    • D-Volemitol
    • (2R,3R,5R,6R)-1,2,3,4,5,6,7-Heptaneheptol
    • (2R,3R,5R,6R)-heptane-1,2,3,4,5,6,7-heptol
    • Q4DGQ5L6AJ
    • EINECS 207-675-2
    • (2R,3R,5R,6R)-heptane-1,2,3,4,5,6,7-heptaol
    • 2226642-56-2
    • CHEBI:10017
    • HY-N7054
    • 488-38-0
    • beta-mannoheptitol
    • DTXSID701021103
    • C08260
    • SCHEMBL606879
    • NS00042859
    • NSC 111937
    • CS-0093038
    • AC1L9B67
    • W-202857
    • NSC-111937
    • UNII-Q4DGQ5L6AJ
    • Q3045262
    • alpha-sedoheptitol
    • VOLEMITOL, D-
    • D-Glycero-D-galacto-heptitol
    • 30635-52-0
    • Perseitol
    • (2R,3R,4R,5R,6S)-heptane-1,2,3,4,5,6,7-heptol
    • Peracitol
    • L-glycero-D-manno-heptitol
    • D-Glycero-D-talo-heptitol
    • Inchi: InChI=1S/C7H16O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3-14H,1-2H2/t3-,4-,5-,6-/m1/s1
    • InChI Key: OXQKEKGBFMQTML-KVTDHHQDSA-N
    • SMILES: OC[C@H]([C@H](C([C@@H]([C@@H](CO)O)O)O)O)O

Computed Properties

  • Exact Mass: 212.09000
  • Monoisotopic Mass: 212.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _3.7
  • Topological Polar Surface Area: 142A^2

Experimental Properties

  • Density: 1.7±0.1 g/cm3
  • Boiling Point: 625.1±50.0 °C at 760 mmHg
  • Flash Point: 319.0±24.7 °C
  • Refractive Index: 1.617
  • PSA: 141.61000
  • LogP: -4.22450
  • Vapor Pressure: 0.0±4.1 mmHg at 25°C

D-Glycero-D-talo-heptitol Security Information

D-Glycero-D-talo-heptitol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce60080-250mg
Volemitol
488-38-0 98%
250mg
¥0.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce60080-500mg
Volemitol
488-38-0 98%
500mg
¥0.00 2023-09-07
Biosynth
MG10117-10 mg
D-Glycero-D-talo-heptitol
488-38-0
10mg
$88.94 2023-01-03
Biosynth
MG10117-25 mg
D-Glycero-D-talo-heptitol
488-38-0
25mg
$146.11 2023-01-03
Biosynth
MG10117-100 mg
D-Glycero-D-talo-heptitol
488-38-0
100MG
$444.68 2023-01-03
A2B Chem LLC
AX42827-50mg
D-Glycero-d-talo-heptitol
488-38-0
50mg
$344.00 2024-04-19
A2B Chem LLC
AX42827-100mg
D-Glycero-d-talo-heptitol
488-38-0
100mg
$538.00 2024-04-19
A2B Chem LLC
AX42827-25mg
D-Glycero-d-talo-heptitol
488-38-0
25mg
$244.00 2024-04-19
Biosynth
MG10117-50 mg
D-Glycero-D-talo-heptitol
488-38-0
50mg
$247.75 2023-01-03
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce60080-100mg
Volemitol
488-38-0 98%
100mg
¥0.00 2023-09-07

D-Glycero-D-talo-heptitol Related Literature

Additional information on D-Glycero-D-talo-heptitol

Recent Advances in the Study of 488-38-0 and D-Glycero-D-talo-heptitol in Chemical Biology and Pharmaceutical Research

In recent years, the compound with CAS number 488-38-0 and the sugar derivative D-Glycero-D-talo-heptitol have garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are of particular interest due to their potential applications in drug development, metabolic studies, and as intermediates in the synthesis of complex bioactive compounds. This research brief aims to provide an overview of the latest findings related to these substances, highlighting their roles in current scientific investigations.

The compound 488-38-0, a chemical entity with specific structural features, has been studied for its potential as a building block in the synthesis of novel therapeutic agents. Recent studies have explored its reactivity and compatibility with various biochemical systems, shedding light on its utility in medicinal chemistry. Meanwhile, D-Glycero-D-talo-heptitol, a rare heptitol sugar, has been investigated for its unique biochemical properties, including its role in carbohydrate metabolism and its potential as a chiral auxiliary in asymmetric synthesis.

One of the key findings in recent research involves the use of 488-38-0 as a precursor in the synthesis of glycosidase inhibitors. These inhibitors are crucial in the development of treatments for diseases such as diabetes and viral infections. The compound's ability to form stable intermediates has made it a valuable tool in the design of new inhibitor molecules. Similarly, D-Glycero-D-talo-heptitol has been employed in the study of carbohydrate-protein interactions, providing insights into the mechanisms of cell signaling and pathogen recognition.

Methodologically, advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been pivotal in characterizing the structural and functional properties of these molecules. Computational modeling has also played a significant role in predicting their behavior in biological systems, facilitating the design of more effective derivatives. These approaches have enabled researchers to uncover novel applications and optimize the synthesis pathways for both compounds.

In conclusion, the ongoing research on 488-38-0 and D-Glycero-D-talo-heptitol underscores their importance in the advancement of chemical biology and pharmaceutical sciences. The findings not only enhance our understanding of their biochemical roles but also open new avenues for therapeutic development. Future studies are expected to further explore their potential, particularly in the context of personalized medicine and targeted drug delivery systems.

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